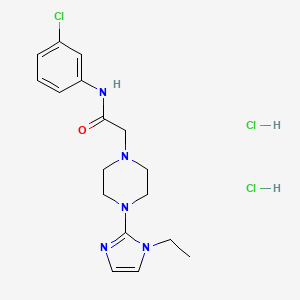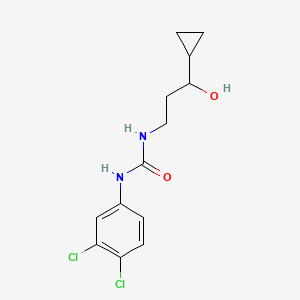
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea is a chemical compound that belongs to the class of phenylurea herbicides. It is commonly known as diuron and is widely used in agriculture to control the growth of weeds. Diuron has been known to be an effective herbicide due to its ability to inhibit photosynthesis in plants.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties. It has been used in the agricultural industry for several years to control the growth of weeds. Diuron has also been studied for its potential use as an anti-cancer agent. Recent studies have shown that diuron can inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Wirkmechanismus
Diuron works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the production of oxygen in plants. By inhibiting this complex, diuron prevents the production of energy in plants, leading to their death. In cancer cells, diuron has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Diuron has been shown to have several biochemical and physiological effects. In plants, it inhibits the production of energy, leading to the death of the plant. In cancer cells, it inhibits the activity of GSK-3β, leading to the inhibition of cell growth and proliferation. Diuron has also been shown to have toxic effects on aquatic organisms, including fish and amphibians.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron has several advantages for use in lab experiments. It is a widely available and inexpensive herbicide that can be easily synthesized. It has also been extensively studied for its herbicidal properties, making it a well-characterized compound. However, diuron also has several limitations for use in lab experiments. It has been shown to have toxic effects on aquatic organisms, making it unsuitable for use in experiments involving aquatic organisms. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on diuron. One area of research is the development of new herbicides based on the structure of diuron. Another area of research is the development of new cancer treatments based on the activity of diuron against cancer cells. Additionally, research can be conducted to better understand the toxic effects of diuron on aquatic organisms and to develop strategies to mitigate these effects. Finally, research can be conducted to explore the potential use of diuron in the treatment of other diseases, such as Alzheimer's disease.
Synthesemethoden
The synthesis of diuron involves the reaction of 3,4-dichloroaniline with ethyl chloroformate in the presence of triethylamine to form 3,4-dichlorophenyl isocyanate. This isocyanate is then reacted with cyclopropyl-3-hydroxypropylamine to form 1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Eigenschaften
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-10-4-3-9(7-11(10)15)17-13(19)16-6-5-12(18)8-1-2-8/h3-4,7-8,12,18H,1-2,5-6H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSOFGASZYFNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

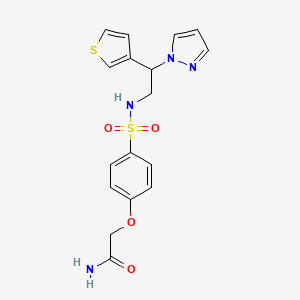

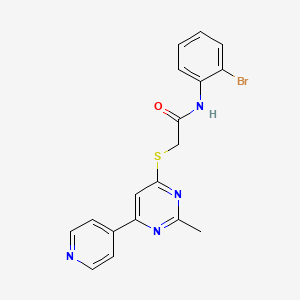

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2906527.png)
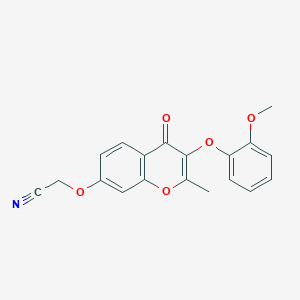
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2906529.png)
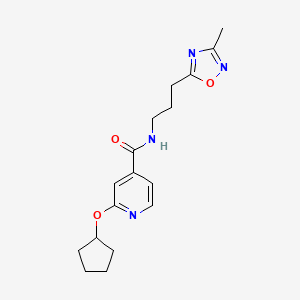
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2906532.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2906533.png)
